molecular formula C4H11NO2 B045213 Aminoacetaldehyde dimethyl acetal CAS No. 22483-09-6

Aminoacetaldehyde dimethyl acetal

Cat. No.: B045213
CAS No.: 22483-09-6
M. Wt: 105.14 g/mol
InChI Key: QKWWDTYDYOFRJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminoacetaldehyde dimethyl acetal (ADMA) is a molecule that binds to receptor proteins . The primary targets of ADMA are these receptor proteins, which play a crucial role in cellular signaling and function.

Mode of Action

ADMA interacts with its target receptor proteins by binding to them . This binding can trigger a series of biochemical reactions within the cell, leading to various changes in cellular function. The exact nature of these changes can depend on the specific receptor protein that ADMA interacts with.

Biochemical Pathways

It’s known that adma is synthesized by reacting an amide with a reactive solution containing nitrogen atoms . This suggests that ADMA may be involved in nitrogen metabolism within the cell.

Pharmacokinetics

It’s known that adma is miscible in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Given its interaction with receptor proteins , it can be inferred that ADMA likely influences cellular signaling pathways, which can have various downstream effects on cellular function.

Action Environment

ADMA is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It should be stored in a cool, dry place away from oxidizing agents . . These factors suggest that the action, efficacy, and stability of ADMA can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing aminoacetaldehyde dimethyl acetal involves the reaction of dimethyl chloroacetal with an ammonia aqueous solution. The reaction mixture is heated to 100-150°C, followed by distillation to recover ammonia. The pH is then adjusted to 12-14 using a sodium hydroxide aqueous solution, and the product is collected through rectification .

Another method involves the use of vinyl acetate and a phase transfer catalyst. Chlorine is introduced into the reaction mixture, followed by the addition of methanol to obtain chloroacetaldehyde dimethyl acetal. This intermediate is then reacted with liquid ammonia under heat and pressure, followed by pH adjustment and reduced pressure rectification to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient production methods, such as reduction with triphenylphosphine in methanol, ensures high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Aminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous acid/base solutions.

    Reductive Amination: Common reagents include sulfone and piperazine derivatives.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Piperazine Derivatives: Formed through reductive amination.

    Aminoacetaldehyde: Formed through hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminoacetaldehyde dimethyl acetal is unique due to its versatile reactivity and ability to introduce both amino and aldehyde functionalities into molecular frameworks. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive molecules with specific biological targets .

Properties

IUPAC Name

2,2-dimethoxyethanamine
Source PubChem
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InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7066803
Record name Ethanamine, 2,2-dimethoxy-
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Molecular Weight

105.14 g/mol
Source PubChem
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CAS No.

22483-09-6
Record name Aminoacetaldehyde dimethyl acetal
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Record name Aminoacetaldehyde dimethyl acetal
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Record name 2,2-Dimethoxyethylamine
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Record name Ethanamine, 2,2-dimethoxy-
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Record name 2,2-dimethoxyethylamine
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Record name AMINOACETALDEHYDE DIMETHYL ACETAL
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Synthesis routes and methods

Procedure details

The N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride [melting point: 202°-204° C. (decomp.); Rf -value: 0.62 (Reversed Phase Silica gel, methanol/5% aqueous saline solution=6:4)]1 used as amine component is obtained by reaction of 1-benzyl-4-(2-chloroethyl)-1-azoniabicyclo[2.2.2]octane-chloride with aminoacetaldehyde-dimethylacetal.
Name
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Aminoacetaldehyde Dimethyl Acetal?

A1: The molecular formula of this compound is C4H11NO2, and its molecular weight is 105.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic characterization, researchers typically employ techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of this compound. []

Q3: What are the common starting materials for synthesizing this compound?

A3: this compound can be prepared by reacting Chloroacetaldehyde Dimethyl Acetal with ammonia [, ] or by reacting N-(2,2-Dimethoxyethyl)Guanidine Sulfate with concentrated hydrochloric acid. []

Q4: How does this compound participate in the synthesis of heterocyclic compounds?

A4: this compound serves as a versatile building block in the synthesis of various heterocyclic systems. For instance, it reacts with dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates to yield 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. [] It also plays a crucial role in forming imidazopyridines, as demonstrated in the synthesis of galacto- and gluco-configured inhibitors for syn-protonating β-glycosidases. [] Moreover, it serves as a precursor in the synthesis of β-carbolinones and indolo-pyrazinones via Ugi four-component reactions. []

Q5: Can this compound be used to synthesize praziquantel?

A5: Yes, this compound can be used in the one-pot synthesis of praziquantel. It reacts with an intermediate formed from the condensation of beta-phenylethylamine and chloroacetyl chloride to yield a precursor that undergoes cyclization and further reactions to produce praziquantel. []

Q6: What is the role of this compound in the Pomeranz–Fritsch Isoquinoline Synthesis?

A6: In a modified Pomeranz–Fritsch reaction, this compound reacts with various alkoxybenzaldehydes to form Schiff bases. These Schiff bases are further reacted with Grignard reagents and then cyclized under acidic conditions to yield isoquinoline derivatives. [, , , ]

Q7: What are some potential biological activities of compounds synthesized using this compound?

A7: Compounds derived from this compound have shown promise in various biological applications. For example, 8-chloroimidazo[1,2-b][1,4,2]benzodithiazine 5,5-dioxide derivatives, synthesized using this compound, exhibited moderate anti-HIV activity and anticancer activity. []

Q8: Are there any applications of this compound in material science?

A8: this compound has been explored in material science, particularly in the development of antifouling surfaces. Dendritic saccharide surfactant polymers incorporating this compound have been synthesized and demonstrated to reduce platelet adhesion. []

Q9: Can this compound be used to modify polymers?

A9: Yes, this compound has been used to modify polyvinyl alcohol in powder form. The partial aminoacetalization of the polymer aims to enhance the dye affinity of the resulting fibers. []

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